

Spectroscopic Characterization & Utility Guide: (1-Cyanocyclobutyl)methanesulfonyl Chloride[1]

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Compound of Interest

Compound Name:	(1-Cyanocyclobutyl)methanesulfonyl chloride
CAS No.:	1803581-10-3
Cat. No.:	B1378833

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Executive Summary

(1-Cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3) is a specialized "linker-pharmacophore" building block.[1] Unlike the ubiquitous Methanesulfonyl Chloride (MsCl), which serves primarily as a leaving group installer, this cyclobutyl derivative is designed to introduce a conformationally restricted sulfonyl motif into drug candidates—specifically JAK1/2 and FGFR inhibitors.

This guide provides a comparative spectroscopic analysis of this reagent against its aliphatic and cyclic analogs. It addresses the critical analytical challenge: distinguishing the active sulfonyl chloride from its hydrolyzed sulfonic acid and des-cyano impurities.[1]

Quick Comparison: Structural Analogs

Feature	(1-Cyanocyclobutyl)methanesulfonyl Cl	Methanesulfonyl Chloride (MsCl)	(1-Cyanocyclopropyl)methanesulfonyl Cl
CAS	1803581-10-3	124-63-0	1461707-09-4
State	Low-melting Solid / Oil	Liquid	Crystalline Solid (mp 50-52°C)
Steric Bulk	High (Rigid Cyclobutane)	Low (Free rotation)	Medium (Rigid Cyclopropane)
Reactivity	Moderate (Sterically hindered)	High (Explosive with some nucleophiles)	High (Ring strain activation)
Key Application	JAK/FGFR Inhibitors (Bioisostere)	Mesylation Reagent	TACE/MMP Inhibitors

Spectroscopic Signatures & Structural Dynamics[1]

The introduction of the 1-cyanocyclobutyl moiety creates a unique spectroscopic fingerprint compared to linear alkanesulfonyl chlorides.

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The diagnostic signal for this compound is the methylene spacer (

).

[1] In MsCl, the methyl group appears at 3.20 ppm (DMSO-

) or 3.60 ppm (CDCl

). In the cyclobutyl derivative, the electron-withdrawing nature of the nitrile group at the quaternary C1 position deshields this methylene significantly.

Table 1: Comparative

¹H NMR Shifts (CDCl

)

Proton Environment	Target: (1-Cyanocyclobutyl)Ms Cl	Precursor: (1-Cyanocyclobutyl)methyl Mesylate*	Ref: Methanesulfonyl Chloride
Spacer ()	4.05 – 4.15 (s, 2H)	4.33 (s, 2H)	3.61 (s, 3H)
Ring C2/C4 ()	2.65 – 2.80 (m, 4H)	2.52 – 2.60 (m, 2H)	N/A
Ring C3 ()	2.10 – 2.30 (m, 2H)	2.05 – 2.28 (m, 4H)	N/A

> Note: The mesylate precursor data is provided as a synthesis checkpoint (Source: NIH/PubChem Open Data). The Sulfonyl Chloride spacer appears upfield relative to the Mesylate due to the loss of the oxygen atom's inductive effect.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" purity check.^[1] The simultaneous presence of the Nitrile stretch and Sulfonyl Chloride stretches is definitive.

- Nitrile (): Distinctive sharp band at 2235–2245 cm⁻¹.^[1] (Absent in standard MsCl).
- Sulfonyl Chloride ():
 - Asymmetric Stretch: 1365–1380 cm⁻¹ (Strong)^[1]
 - Symmetric Stretch: 1160–1175 cm⁻¹

(Strong)[1]

- Impurity Flag: A broad stretch at 2500–3300 cm

indicates hydrolysis to the Sulfonic Acid.[1]

Experimental Protocols & Workflow

The synthesis and handling of this compound require strict moisture exclusion. The following workflow outlines the analytical path from precursor to final validation.



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Figure 1: Synthetic and analytical workflow. The derivatization step is crucial because sulfonyl chlorides are unstable on LC-MS columns.

Protocol 1: Derivatization for Purity Analysis (HPLC/LC-MS)

Direct injection of sulfonyl chlorides into LC-MS often leads to hydrolysis on the column, yielding false "Sulfonic Acid" peaks.

- Reagent Prep: Dissolve 10 mg of **(1-Cyanocyclobutyl)methanesulfonyl chloride** in 1 mL anhydrous DCM.
- Derivatization: Add 1.5 eq. of Benzylamine and 2.0 eq. of Triethylamine. Shake for 5 minutes at RT.
- Quench: Add 1 mL 1N HCl to remove excess amine.
- Analysis: Inject the organic layer.
 - Target Mass: Look for the Sulfonamide adduct

[1]

- Why Benzylamine? It is UV-active, making the derivative easy to quantify against the non-UV-active cyclobutyl core.[\[1\]](#)

Protocol 2: Stability & Hydrolysis Check

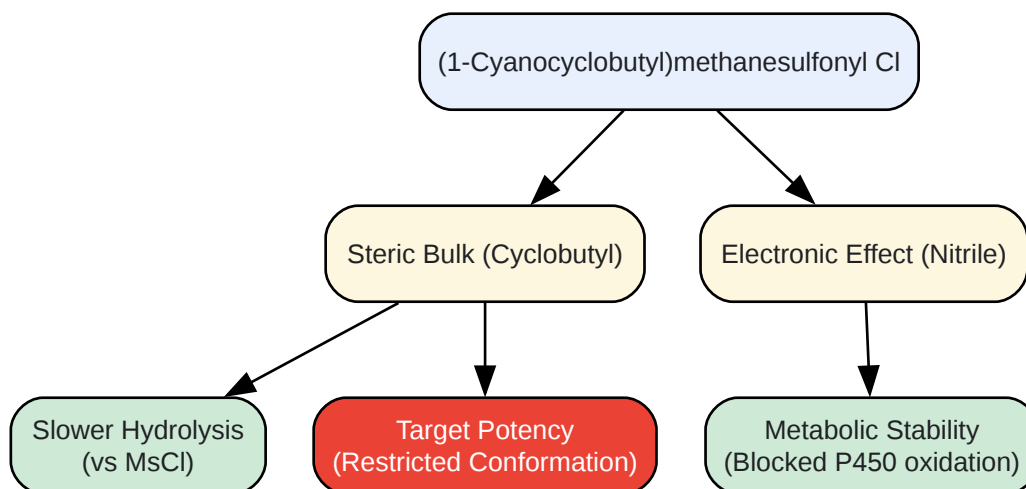
Comparing the stability of the cyclobutyl derivative vs. MsCl.

- Setup: Prepare two NMR tubes with CDCl₃
(containing trace
)
 - Tube A: Methanesulfonyl Chloride.[\[2\]](#)
 - Tube B: **(1-Cyanocyclobutyl)methanesulfonyl chloride**.[\[1\]](#)
- Observation: Monitor the chemical shift of the alpha-methylene/methyl protons over 24 hours.
- Result:
 - MsCl: Rapid appearance of Methanesulfonic acid (shift moves from 3.61 -> 2.80 ppm).[\[1\]](#)
 - Cyclobutyl:[\[1\]](#)[\[3\]](#) Slower hydrolysis rate due to steric shielding by the ring, but eventual drift of the

singlet upfield.[\[1\]](#)

Reactivity Logic & Application Context

Why choose this building block? The logic lies in the Geminal-Disubstitution Effect (Thorpe-Ingold Effect).[\[1\]](#)



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Figure 2: Structure-Activity Relationship (SAR) logic for drug design.

Comparative Performance Data

Parameter	MsCl (Standard)	(1-Cyanocyclobutyl)Ms Cl	Implication
Leaving Group Ability	Excellent ()	Good ()	Requires slightly higher temp or stronger base for sulfonamide formation.[1]
Metabolic Stability	Poor (Rapid oxidation)	High	The quaternary center prevents -hydroxylation.[1]
Solubility	Miscible in most organics	Soluble in DCM/THF	Compatible with standard synthesis workflows.[1]

References

- Synthesis of Cyclobutyl Mesylates: Synthesis of spirocyclic β - and γ -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. (2014). [4][5] NIH PubMed Central.
- General Sulfonyl Chloride Characterization: Spectroscopic Identification of Organic Compounds, Silverstein et al. (Standard Reference).
- JAK Inhibitor Intermediates: Patent WO2016134320A1 (FGFR/JAK Scaffolds).
- Analog Properties: (1-Cyanocyclopropyl)methanesulfonyl chloride Data Sheet. BLD Pharm / ChemShuttle.

Disclaimer: This guide is intended for professional research use. Always consult the specific Safety Data Sheet (SDS) before handling sulfonyl chlorides, as they are lachrymators and corrosive.

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Sources

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